molecular formula C22H26N4O2 B5985361 1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide

1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide

Cat. No.: B5985361
M. Wt: 378.5 g/mol
InChI Key: SCIJQVKGULRBGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is a compound that has been synthesized for scientific research purposes. It is a prolinamide derivative that has shown potential in various applications, including as a therapeutic agent for certain diseases.

Mechanism of Action

The exact mechanism of action of 1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is not yet fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation and oxidative stress in various tissues. It has also been shown to have neuroprotective effects, protecting against neuronal damage and death.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide is its potential as a therapeutic agent for various diseases. However, its limitations include its relatively low solubility and stability, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide. These include:
1. Further studies on its mechanism of action and potential therapeutic applications.
2. Development of more stable and soluble derivatives of the compound.
3. Investigation of its potential as a drug delivery system for other therapeutic agents.
4. Exploration of its potential as a diagnostic tool for certain diseases.
5. Investigation of its potential as a dietary supplement with antioxidant properties.

Synthesis Methods

The synthesis of 1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide involves several steps. The starting material is 2-methyl-1H-imidazole, which is reacted with 4-bromoaniline to form 4-(2-methyl-1H-imidazol-1-yl)aniline. This intermediate is then reacted with 1-(5-ethyl-2-furyl)methylamine to form 1-[(5-ethyl-2-furyl)methyl]-4-(2-methyl-1H-imidazol-1-yl)aniline. Finally, this compound is reacted with proline to form the desired product, this compound.

Scientific Research Applications

1-[(5-ethyl-2-furyl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as arthritis and neurodegenerative disorders.

Properties

IUPAC Name

1-[(5-ethylfuran-2-yl)methyl]-N-[4-(2-methylimidazol-1-yl)phenyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-3-19-10-11-20(28-19)15-25-13-4-5-21(25)22(27)24-17-6-8-18(9-7-17)26-14-12-23-16(26)2/h6-12,14,21H,3-5,13,15H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCIJQVKGULRBGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CN2CCCC2C(=O)NC3=CC=C(C=C3)N4C=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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